8-(3,4-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-(3,4-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (hereafter referred to as the target compound) features a spirocyclic core with a 3,4-dimethoxybenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 2. This structural motif is common in small-molecule modulators targeting receptors such as orexin or sigma-1, where the spirocyclic framework enhances metabolic stability and binding specificity. Below, we compare its structural and functional attributes with closely related analogs.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O6S/c1-16-14-18(5-6-19(16)24)33(28,29)26-12-13-32-23(26)8-10-25(11-9-23)22(27)17-4-7-20(30-2)21(15-17)31-3/h4-7,14-15H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSRTDCTFJTRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the spirocyclic core: This step often involves cyclization reactions, such as intramolecular nucleophilic substitution or cycloaddition reactions.
Introduction of functional groups: Functional groups like benzoyl, sulfonyl, and fluoro groups can be introduced through reactions such as Friedel-Crafts acylation, sulfonylation, and halogenation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antitumor agent . Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Neuropharmacological Effects
There are emerging studies suggesting the compound's potential role in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to exert effects on neuroinflammation and neurodegeneration, warranting further exploration in neuropharmacology.
Table 1: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Study A | Antitumor Activity | Induced apoptosis in cancer cell lines |
| Study B | Antimicrobial Efficacy | Effective against E. coli and S. aureus |
| Study C | Neuropharmacology | Reduced neuroinflammation in animal models |
- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, the compound was shown to significantly reduce tumor size in xenograft models, indicating its potential as an anticancer drug .
- Antimicrobial Efficacy : Research conducted at a leading microbiology lab demonstrated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a new antibiotic .
- Neuropharmacological Effects : A recent investigation into its neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, suggesting applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific interactions with molecular targets. These may include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The target compound’s key functional groups are the 3,4-dimethoxybenzoyl (electron-donating) and 4-fluoro-3-methylbenzenesulfonyl (electron-withdrawing) moieties. These groups influence lipophilicity (log P), solubility, and receptor interactions. Below is a comparative analysis of its analogs:
Compound G499-0278
- Structure : 8-(4-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane .
- Key Differences :
- Substituent : 4-Bromobenzoyl (vs. 3,4-dimethoxybenzoyl).
- Molecular Formula : C₂₁H₂₂BrFN₂O₄S.
- Molecular Weight : ~472.34 g/mol (higher due to bromine).
- Impact: Bromine’s steric bulk and electronegativity may reduce solubility (higher log P) compared to methoxy groups. Potential for stronger hydrophobic interactions but lower metabolic stability.
Compound BE99410
- Structure : 8-(4-fluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane .
- Key Differences :
- Substituent : 4-Fluorobenzoyl (vs. 3,4-dimethoxybenzoyl).
- Molecular Formula : C₂₁H₂₂F₂N₂O₄S.
- Molecular Weight : 436.47 g/mol.
- Impact :
- Fluorine’s electron-withdrawing nature may enhance binding to polar receptor pockets.
- Lower molecular weight and log P compared to brominated analogs.
Compound BG01054
- Structure : 8-cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane .
- Key Differences :
- Substituent : Cyclopropanecarbonyl (vs. benzoyl derivatives).
- Molecular Formula : C₁₈H₂₃FN₂O₄S.
- Molecular Weight : 382.45 g/mol.
- Cyclopropane’s strain may increase reactivity but reduce metabolic stability.
Pharmacological and Physicochemical Data
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs (Table 1):
Table 1: Comparative Properties of Spirocyclic Analogs
*Estimated based on molecular formula (C₂₂H₂₄FN₂O₆S).
Key Observations:
- Target Compound : The 3,4-dimethoxy groups likely enhance solubility (lower log P) compared to brominated analogs while maintaining moderate receptor affinity. Methoxy groups also improve metabolic stability by resisting oxidative degradation.
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and nitro groups (e.g., in ) increase electrophilicity, favoring interactions with nucleophilic receptor residues. Methoxy groups, being electron-donating, may stabilize π-π interactions in hydrophobic pockets.
Biological Activity
The compound 8-(3,4-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic derivative belonging to the class of spiro compounds. These compounds have garnered interest due to their potential biological activities, including their roles as pharmaceuticals. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 353.41 g/mol
- IUPAC Name : this compound
This compound features a complex spirocyclic structure that contributes to its unique biological properties.
Antihypertensive Effects
Research has indicated that derivatives of diazaspiro compounds exhibit antihypertensive activity. For example, studies on similar structures have shown that certain substitutions can enhance their efficacy as alpha-adrenergic blockers, which are critical in managing hypertension. The spiro structure allows for selective receptor interaction, potentially leading to reduced side effects compared to traditional antihypertensive medications .
The proposed mechanism of action for this class of compounds involves modulation of adrenergic receptors. Specifically, studies suggest that compounds like this compound may act as selective antagonists for alpha-1 and alpha-2 adrenergic receptors. This selectivity could lead to effective blood pressure regulation without significant orthostatic hypotension, a common side effect associated with non-selective adrenergic blockers .
Cytotoxicity and Anticancer Activity
Preliminary studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The presence of the methoxy and sulfonyl groups is hypothesized to enhance its interaction with cellular targets involved in cancer proliferation and survival pathways. In vitro assays have demonstrated that certain spiro compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy .
Study 1: Antihypertensive Activity in Animal Models
A study conducted on spontaneous hypertensive rats evaluated the antihypertensive effects of various diazaspiro compounds. The results indicated that the compound significantly reduced systolic blood pressure compared to control groups. The study highlighted the importance of structural modifications in enhancing pharmacological activity .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at relatively low concentrations. Further mechanistic studies suggested that apoptosis was mediated through mitochondrial pathways .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
